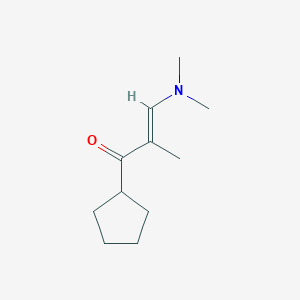![molecular formula C11H18O2 B13282766 1-[(1-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13282766.png)
1-[(1-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C11H18O2. This compound features a cyclopropane ring attached to a cyclohexyl group, which is further substituted with a hydroxyl group and a carbaldehyde group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylmethanol with cyclopropanecarboxaldehyde under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at a temperature range of 50-70°C. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of high-pressure reactors and advanced purification techniques such as chromatography can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbaldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclohexylmethyl ketone or cyclohexylmethyl carboxylic acid.
Reduction: 1-[(1-Hydroxycyclohexyl)methyl]cyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the reagent used.
Scientific Research Applications
1-[(1-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl and carbaldehyde groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The cyclopropane ring may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-Hydroxycyclohexyl)methyl]cyclopropane-1-carboxylic acid
- 1-[(1-Hydroxycyclohexyl)methyl]cyclopropane-1-methanol
- Cyclohexylmethyl cyclopropane
Uniqueness
1-[(1-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde is unique due to its combination of functional groups and ring structures. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-[(1-hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c12-9-10(6-7-10)8-11(13)4-2-1-3-5-11/h9,13H,1-8H2 |
InChI Key |
WIJAEPADXIQMOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC2(CC2)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13282684.png)
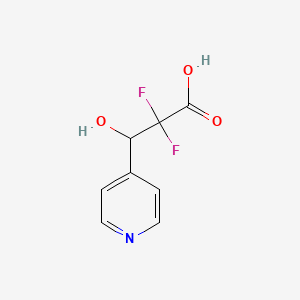
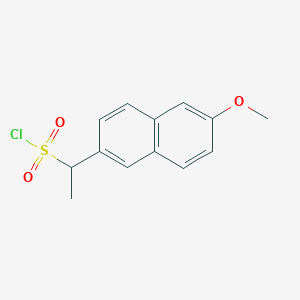
![{Spiro[3.4]octan-5-yl}methanol](/img/structure/B13282691.png)
![1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol](/img/structure/B13282696.png)
![4-{[(3-Methylbutan-2-yl)amino]methyl}benzonitrile](/img/structure/B13282703.png)
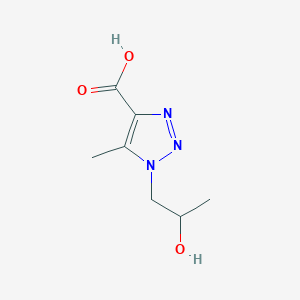
amine](/img/structure/B13282709.png)
![4-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzonitrile](/img/structure/B13282714.png)
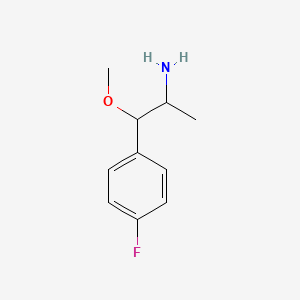
![3-{[(3-Hydroxypropyl)amino]methyl}benzonitrile](/img/structure/B13282720.png)
![4-{[(3,4-Dimethylphenyl)methyl]amino}butan-2-ol](/img/structure/B13282723.png)
![4-Methyl-2-[(2-methylcyclohexyl)amino]pentan-1-ol](/img/structure/B13282733.png)
